Arry-380

HER2 selectivity EGFR sparing kinase selectivity profiling

ARRY-380 (tucatinib, irbinitinib; CAS 937265-83-3) is an orally bioavailable, ATP-competitive, reversible small-molecule tyrosine kinase inhibitor (TKI) that targets the human epidermal growth factor receptor 2 (HER2/ERBB2) kinase domain. Unlike dual EGFR/HER2 TKIs such as lapatinib or pan-HER irreversible inhibitors such as neratinib, ARRY-380 was specifically designed to spare EGFR inhibition, yielding a distinct selectivity, CNS penetration, and drug–drug interaction (DDI) profile.

Molecular Formula C29H27N7O4S
Molecular Weight 569.6 g/mol
CAS No. 937265-83-3
Cat. No. B605589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArry-380
CAS937265-83-3
SynonymsARRY-380 analog;  ONT380 analog;  ONT 380 analog;  ONT-380 analog . Irbinitinib analog;  Tucatinib analog.
Molecular FormulaC29H27N7O4S
Molecular Weight569.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)C4=CC=C(O4)CNCCS(=O)(=O)C)OC5=CC6=NC=NN6C=C5
InChIInChI=1S/C29H27N7O4S/c1-19-13-21(4-7-26(19)39-22-9-11-36-28(15-22)32-18-34-36)35-29-24-14-20(3-6-25(24)31-17-33-29)27-8-5-23(40-27)16-30-10-12-41(2,37)38/h3-9,11,13-15,17-18,30H,10,12,16H2,1-2H3,(H,31,33,35)
InChIKeyQVMNYGOVNWWFKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ARRY-380 (Tucatinib) for HER2-Driven Oncology Research: A Procurement-Focused Baseline


ARRY-380 (tucatinib, irbinitinib; CAS 937265-83-3) is an orally bioavailable, ATP-competitive, reversible small-molecule tyrosine kinase inhibitor (TKI) that targets the human epidermal growth factor receptor 2 (HER2/ERBB2) kinase domain [1]. Unlike dual EGFR/HER2 TKIs such as lapatinib or pan-HER irreversible inhibitors such as neratinib, ARRY-380 was specifically designed to spare EGFR inhibition, yielding a distinct selectivity, CNS penetration, and drug–drug interaction (DDI) profile [2][3]. It is FDA-approved (as tucatinib) in combination with trastuzumab and capecitabine for advanced HER2-positive breast cancer, including patients with brain metastases, and has established utility in gastric, colorectal, and esophageal HER2-driven preclinical models [4].

Why ARRY-380 Cannot Be Substituted by Generic Lapatinib, Neratinib, or Afatinib in HER2-Focused Workflows


Despite sharing the HER2 kinase as a nominal target, ARRY-380 diverges fundamentally from other FDA-approved HER2 TKIs in the key dimensions of EGFR selectivity, blood–brain barrier penetration, and CYP-mediated metabolism. Lapatinib is a reversible dual EGFR/HER2 inhibitor (purified IC50: EGFR 10.2 nM, HER2 9.8 nM) [1], while neratinib is an irreversible pan-HER inhibitor (purified HER2 IC50 59 nM, EGFR IC50 92 nM) [2]; both exhibit substantive EGFR inhibition at therapeutic concentrations, driving dose-limiting toxicities (rash, diarrhea) that constrain combination use. In contrast, ARRY-380 is >1,000-fold selective for HER2 over EGFR in cellular signaling assays, effectively decoupling anti-HER2 activity from EGFR-driven toxicity [3]. Furthermore, physiologically based pharmacokinetic (PBPK) modeling demonstrates that ARRY-380 achieves a brain target engagement ratio (TER) of 2.1—exceeding the threshold for HER2 inhibition in normal brain tissue—while lapatinib and neratinib remain below TER 0.20, precluding meaningful CNS target coverage [4]. These three orthogonal axes—selectivity, brain bioavailability, and CYP2C8-dependent clearance—mean that substituting ARRY-380 with any other in-class TKI fundamentally alters the pharmacological and toxicological profile of an experimental system.

ARRY-380 (Tucatinib): Quantified, Comparator-Backed Evidence for Scientific Selection and Procurement


HER2-over-EGFR Selectivity Ratio: >1,000-Fold (ARRY-380) vs. ~1-Fold (Lapatinib) vs. ~1.6-Fold (Neratinib)

ARRY-380 exhibits >1,000-fold greater potency for HER2 relative to EGFR in cellular signaling assays, a design feature that virtually eliminates EGFR-driven pharmacology [1]. By contrast, lapatinib is a dual inhibitor with approximately equipotent activity against purified EGFR (IC50 10.2 nM) and HER2 (IC50 9.8 nM), yielding a selectivity ratio of ~1.04 [2]. Neratinib, an irreversible pan-HER inhibitor, displays only ~1.6-fold selectivity for HER2 (IC50 59 nM) over EGFR (IC50 92 nM) in purified kinase assays [3]. In a biochemical screen of 223 kinases, ARRY-380 showed restricted inhibition within the EGFR kinase family, with minimal off-target kinase activity [4]. This unprecedented selectivity window is the foundational differentiator that enables ARRY-380 to be combined with trastuzumab and capecitabine without the EGFR-mediated toxicities (grade ≥3 rash, diarrhea) that limit lapatinib and neratinib dosing [5].

HER2 selectivity EGFR sparing kinase selectivity profiling

Brain Target Engagement Ratio (TER): ARRY-380 Achieves 2.1 vs. <0.20 for Lapatinib and Neratinib

In a head-to-head physiologically based pharmacokinetic (PBPK) model of HER2 TKI CNS disposition, ARRY-380 achieved a mean steady-state unbound brain concentration (Css,ave,br) of 14.5 nmol/L, resulting in a target engagement ratio (TER = Css,ave,br / HER2 IC50) of 2.1—exceeding the TER >1.0 threshold required for meaningful HER2 inhibition in normal brain tissue [1]. In the same model, lapatinib and neratinib both yielded TER values <0.20, despite lapatinib achieving a numerically similar Css,ave,br (16.8 nmol/L); its much higher HER2 IC50 (109 nmol/L) rendered it incapable of adequate target engagement [1]. Neratinib's Css,ave,br was only 0.68 nmol/L, approximately 20-fold lower than ARRY-380, with a HER2 IC50 of 5.6 nmol/L also yielding a TER <0.20 [1]. Clinically, this translates into a confirmed intracranial objective response rate (ORR-IC) of 47.3% for ARRY-380-based therapy vs. 20.0% for control in the HER2CLIMB trial (P = 0.03), with CNS-PFS hazard ratio of 0.32 (95% CI 0.22–0.48; P < 0.0001) [2].

CNS pharmacokinetics blood-brain barrier penetration brain metastases

CYP2C8-Dominant Metabolism: 3.0-Fold AUC Increase with Gemfibrozil Defines a Distinct DDI Liability Profile vs. CYP3A4-Dominant Lapatinib and Neratinib

ARRY-380 is eliminated primarily via CYP2C8-mediated oxidation, with secondary contribution from CYP3A4/5 [1][2]. In healthy volunteers, co-administration of the strong CYP2C8 inhibitor gemfibrozil increased ARRY-380 AUC0–inf by 3.0-fold, whereas the strong CYP3A4 inhibitor itraconazole increased AUC by only ~1.3-fold, confirming CYP2C8 as the dominant clearance pathway [3]. In contrast, lapatinib is metabolized primarily by CYP3A4 (AUC increased ~3–4 fold with ketoconazole), and neratinib is primarily a CYP3A4 substrate [4][5]. ARRY-380 itself is a strong CYP3A4 inhibitor (midazolam AUC increased 5.7-fold), a weak CYP2C8 and P-gp inhibitor, and has no impact on CYP2C9 [3]. This CYP2C8-centric metabolic identity means ARRY-380's DDI profile is non-overlapping with lapatinib or neratinib: concomitant strong CYP2C8 inhibitors (e.g., gemfibrozil, clopidogrel) require ARRY-380 dose reduction, whereas strong CYP3A4 inducers minimally affect lapatinib/neratinib dosing but reduce ARRY-380 exposure by 48% (rifampin) [3].

drug metabolism CYP2C8 drug-drug interaction pharmacokinetics

Comparative Anti-Proliferative Potency in HER2-Amplified Cell Lines: ARRY-380 Outperforms Lapatinib in 4 of 5 HER2+ Breast Cancer Models

In the first systematic, large-scale direct comparison of HER2 TKIs across 115 cancer cell lines, neratinib displayed the highest average potency, followed by ARRY-380, then lapatinib [1]. Specifically, ARRY-380 was more potent than lapatinib in four of the five HER2-amplified breast cancer cell lines tested (BT-474, SK-BR-3, AU-565, HCC-1954 vs. MDA-MB-453) [1]. Across the full panel, neratinib showed on average 7-fold higher potency than lapatinib and 14-fold higher potency than ARRY-380, establishing ARRY-380 as intermediate in potency but with a narrower, HER2-restricted activity spectrum [1]. In HER2-amplified BT-474 cells, ARRY-380 inhibits HER2 phosphorylation with an IC50 of 21 nM and downstream AKT phosphorylation with comparable potency, while inducing apoptosis [2]. Complementary data from a 456-cell-line screen confirmed that ARRY-380 activity is strictly confined to HER2-amplified lines, including trastuzumab-resistant models, underscoring its target-restricted mechanism [3].

HER2-amplified breast cancer cell proliferation assay TKI potency ranking

Clinical Intracranial Efficacy: CNS Progression-Free Survival HR 0.32 and Doubled Intracranial Objective Response Rate vs. Control

In the randomized phase 2 HER2CLIMB trial, 291 patients with HER2-positive breast cancer and brain metastases were randomized 2:1 to ARRY-380 (tucatinib) plus trastuzumab/capecitabine vs. placebo plus trastuzumab/capecitabine [1]. The addition of ARRY-380 reduced the risk of intracranial progression or death by 68% (CNS-PFS HR = 0.32; 95% CI 0.22–0.48; P < 0.0001), with median CNS-PFS extended from 4.2 months to 9.9 months [1]. The confirmed intracranial objective response rate (ORR-IC) was more than doubled: 47.3% (95% CI 33.7%–61.2%) vs. 20.0% (95% CI 5.7%–43.7%; P = 0.03) [1]. Overall survival in the brain metastasis subgroup was also significantly improved (median OS 18.1 vs. 12.0 months; HR 0.58; 95% CI 0.40–0.85; P = 0.005) [1]. This represents the first randomized controlled trial to demonstrate improved intracranial antitumor activity in HER2-positive breast cancer with any systemic regimen [1], a finding mechanistically underpinned by ARRY-380's PBPK-modeled TER of 2.1 in normal brain [2].

brain metastasis intracranial response HER2CLIMB CNS progression

ARRY-380 (Tucatinib): Highest-Value Application Scenarios Derived from Comparator-Backed Evidence


Preclinical HER2+ Brain Metastasis Models Requiring Verified CNS Target Engagement

ARRY-380 is the only HER2 TKI with a PBPK-modeled brain TER of 2.1, exceeding the HER2 inhibition threshold in normal brain tissue, while both lapatinib and neratinib fall below TER 0.20 [1]. This is clinically corroborated by the HER2CLIMB trial's 68% reduction in CNS progression risk (HR 0.32) and doubled intracranial ORR (47.3% vs. 20.0%) [2]. Researchers establishing orthotopic or intracardiac brain metastasis models should select ARRY-380 as the only TKI with proven ability to achieve pharmacologically relevant unbound brain concentrations sufficient to inhibit HER2 in micrometastases with an intact blood–brain barrier [1].

Combination Regimen Development Where EGFR Co-Inhibition Must Be Excluded

ARRY-380's >1,000-fold selectivity for HER2 over EGFR in cellular assays [3] directly addresses the limitation of lapatinib (~1-fold dual inhibition) and neratinib (~1.6-fold HER2 selectivity) [4][5] in studies where EGFR-driven toxicity or signaling confounds data interpretation. This makes ARRY-380 the TKI of choice for studying HER2-specific signaling biology, for combination screens with antibody–drug conjugates (e.g., T-DM1, T-DXd) where EGFR-mediated skin and GI toxicity have historically limited combinatorial TKI dosing, and for experiments investigating the isolated contribution of HER2 blockade to immunomodulation [6].

Polypharmacy DDI Studies in Oncology Models Using CYP2C8-Centric Probe Substrates

Unlike lapatinib and neratinib, which are primarily CYP3A4 substrates, ARRY-380 is eliminated predominantly via CYP2C8, with a 3.0-fold AUC increase upon co-administration with gemfibrozil vs. only ~1.3-fold with itraconazole [7][8]. This unique CYP2C8-centric metabolic identity makes ARRY-380 the preferred tool compound for investigating CYP2C8-mediated DDI mechanisms in oncology-relevant models, for validating PBPK models that predict CYP2C8-dependent drug interactions, and for studies requiring a strong CYP3A4 inhibitor (ARRY-380 increases midazolam AUC 5.7-fold) to be co-administered as a built-in perpetrator probe [7].

Broad HER2-Dependent Cancer Cell Line Screening to Validate Target-Restricted Activity

ARRY-380 demonstrated potent, selective activity restricted exclusively to HER2-amplified lines in a screen of 456 human cancer cell lines, including breast and non-breast (gastric, colorectal, esophageal) models with acquired trastuzumab resistance [6]. This target-restricted spectrum—contrasting with the broader activity of neratinib and lapatinib against EGFR-mutant and EGFR-amplified lines [9]—positions ARRY-380 as the most specific probe for defining the HER2-dependency landscape across cancer types. Procurement of ARRY-380 enables large-scale correlative studies that map HER2 amplification, mutation status, and downstream signaling to TKI sensitivity with minimal off-target interference [6][9].

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